molecular formula C12H14FN3O2 B1388701 Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate CAS No. 1159982-24-7

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Cat. No.: B1388701
CAS No.: 1159982-24-7
M. Wt: 251.26 g/mol
InChI Key: BHHNIMRBARWWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a fluorine atom, and a methyl group attached to the pyrazolopyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate typically involves the assembly of the pyrazolopyridine core followed by the introduction of the tert-butyl ester, fluorine, and methyl groups. One common approach is to start with a preformed pyrazole or pyridine and then construct the pyrazolopyridine system through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, while the fluorine atom and methyl group contribute to its reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl 6-fluoro-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)9-7-5-6-8(13)14-10(7)16(4)15-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHNIMRBARWWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=C1C=CC(=N2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673755
Record name tert-Butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-24-7
Record name tert-Butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Reactant of Route 2
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Reactant of Route 3
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Reactant of Route 5
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.